molecular formula C10H12ClF2NO B1430996 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 1423033-97-9

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1430996
CAS No.: 1423033-97-9
M. Wt: 235.66 g/mol
InChI Key: DQVRIQDOZHMLOK-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can yield the pyrrolidine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as a pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenyl group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified difluorophenyl derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the difluorophenyl and hydroxyl groups.

    2,5-Difluorophenylpyrrolidine: A derivative that lacks the hydroxyl group.

    3-Hydroxypyrrolidine: A derivative that lacks the difluorophenyl group.

Uniqueness

5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both the difluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s lipophilicity and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

5-(2,5-difluorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-6-1-2-9(12)8(3-6)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRIQDOZHMLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=C(C=CC(=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride

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